5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
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Overview
Description
The compound “5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol” is a highly complex organic molecule. It features multiple benzofuran rings and hydroxyl groups, indicating potential biological activity and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of benzofuran rings and the introduction of hydroxyl groups. Typical synthetic routes may involve:
Cyclization reactions: to form the benzofuran rings.
Hydroxylation reactions: to introduce hydroxyl groups at specific positions.
Coupling reactions: to link different parts of the molecule.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques such as:
Automated synthesis: using robotic systems to handle multiple reaction steps.
High-throughput screening: to optimize reaction conditions and yields.
Purification techniques: like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, potentially altering the biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, modifying the compound’s reactivity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound’s structure could be used as a building block for creating new polymers or nanomaterials.
Catalysis: Its multiple functional groups might make it useful as a catalyst in organic reactions.
Biology
Enzyme inhibition: The compound could act as an inhibitor for specific enzymes, making it a potential drug candidate.
Antioxidant activity: The hydroxyl groups suggest it might have antioxidant properties.
Medicine
Drug development: Its complex structure and potential biological activity make it a candidate for drug discovery programs.
Therapeutic applications: It could be explored for treating diseases related to oxidative stress or enzyme dysregulation.
Industry
Material science: The compound could be used in the development of new materials with unique properties.
Biotechnology: It might be used in biotechnological applications, such as biosensors or bioactive coatings.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes: Inhibiting their activity by blocking the active site.
Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species.
Modulating signaling pathways: Interacting with cellular receptors or proteins to alter signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A well-known antioxidant with a simpler structure but similar hydroxyl groups.
Curcumin: Another polyphenolic compound with antioxidant and anti-inflammatory properties.
Epigallocatechin gallate (EGCG): A catechin found in green tea with multiple hydroxyl groups and biological activity.
Uniqueness
The compound’s unique combination of benzofuran rings and hydroxyl groups sets it apart from other similar compounds
Properties
Molecular Formula |
C56H42O12 |
---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C56H42O12/c57-35-10-4-29(5-11-35)54-50(33-19-38(60)23-39(61)20-33)49-32(18-42(64)26-47(49)67-54)3-1-28-2-16-46-44(17-28)52(56(66-46)31-8-14-37(59)15-9-31)45-25-43(65)27-48-53(45)51(34-21-40(62)24-41(63)22-34)55(68-48)30-6-12-36(58)13-7-30/h1-27,50-52,54-65H/b3-1+/t50-,51-,52-,54+,55+,56-/m0/s1 |
InChI Key |
WZKKRZSJTLGPHH-QGYUWUKLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)O)/C=C/C4=CC5=C(C=C4)O[C@H]([C@@H]5C6=C7[C@@H]([C@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C=CC4=CC5=C(C=C4)OC(C5C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
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